molecular formula C12H9BrO2 B12848942 3-Bromo-7-methoxy-1-naphthaldehyde

3-Bromo-7-methoxy-1-naphthaldehyde

Cat. No.: B12848942
M. Wt: 265.10 g/mol
InChI Key: WRGZKDRPCDXFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-methoxy-1-naphthaldehyde is a brominated and methoxylated naphthaldehyde derivative. This compound serves as a versatile synthetic intermediate and valuable building block in organic chemistry and materials science research. The strategic placement of the bromo and formyl functional groups on the naphthalene ring system makes it a suitable precursor for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions and condensation reactions. Naphthaldehyde derivatives are widely utilized in the design and synthesis of fluorescent chemosensors . For instance, 2-methoxy-1-naphthaldehyde has been incorporated into rhodamine-based sensors for the detection of metal ions such as Al³⁺ . Furthermore, related compounds have been investigated for their biological activity; 2-methoxy-1-naphthaldehyde has been identified as a hydrolysis product of a strigolactone receptor inhibitor, showing potential in plant physiology studies to regulate tillering in rice . Researchers can leverage the reactivity of this compound to develop new functional materials or probe biological systems. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

3-bromo-7-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO2/c1-15-11-3-2-8-4-10(13)5-9(7-14)12(8)6-11/h2-7H,1H3

InChI Key

WRGZKDRPCDXFPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 7 Methoxy 1 Naphthaldehyde

Conventional Synthetic Routes

Conventional approaches to 3-Bromo-7-methoxy-1-naphthaldehyde often involve the sequential introduction of the bromo and aldehyde functionalities onto a pre-existing methoxynaphthalene core.

A primary strategy for synthesizing substituted naphthaldehydes involves the bromination of a naphthalene (B1677914) derivative, followed by the introduction of a formyl group. evitachem.com The order of these steps is crucial and depends on the directing effects of the substituents already present on the naphthalene ring. For instance, direct bromination of 1-naphthaldehyde (B104281) is a known transformation. dss.go.th Palladium-catalyzed C-H activation has been developed for the regioselective bromination of 1-naphthaldehyde derivatives at the C8 position. bohrium.com However, for the synthesis of the title compound, the precursor molecule is typically functionalized with the methoxy (B1213986) group prior to bromination and formylation. evitachem.com

A documented route to this compound involves the reduction of a nitrile precursor. evitachem.com This process begins with the bromination of 7-methoxy-1-naphthonitrile. The resulting 3-Bromo-7-methoxy-1-naphthonitrile is then subjected to reduction using Diisobutylaluminum hydride (DIBAL-H). evitachem.com This reduction is a well-established method for converting nitriles to aldehydes. The reaction is typically performed at low temperatures, such as -78 °C, to prevent the over-reduction of the nitrile to an amine. evitachem.com The final product is then purified using techniques like column chromatography. evitachem.com

Table 1: Synthesis of this compound via DIBAL Reduction

Step Reactant Reagent(s) Conditions Product
1. Bromination 7-methoxy-1-naphthonitrile Bromine, Acetic Acid 90 °C 3-Bromo-7-methoxy-1-naphthonitrile
2. Reduction 3-Bromo-7-methoxy-1-naphthonitrile DIBAL-H -78 °C This compound

Data derived from a documented synthesis. evitachem.com

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including naphthalene derivatives. organic-chemistry.orgajrconline.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-Dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgajrconline.org This electrophilic species then attacks the activated aromatic ring to introduce the formyl group after hydrolysis. organic-chemistry.org

While a direct Vilsmeier-Haack formylation to produce this compound is not prominently documented, the reaction is highly relevant for formylating related precursors. For example, the synthesis of 6-Bromo-2-methoxy-1-naphthaldehyde (B1613122) has been successfully achieved by applying the Vilsmeier-Haack reaction to 6-Bromo-2-methoxynaphthalene. nih.gov In this procedure, the naphthalene derivative is refluxed with N-methylformanilide and phosphoryl chloride in toluene (B28343) to yield the desired aldehyde. nih.gov This demonstrates the utility of the Vilsmeier-Haack reaction in constructing the aldehyde functionality on brominated methoxy naphthalene scaffolds.

Precursor Synthesis and Strategic Functionalization

6-Bromo-2-methoxynaphthalene is a crucial intermediate for the synthesis of various compounds, and its preparation is well-documented. tandfonline.com Several synthetic routes exist, often starting from 2-naphthol (B1666908) or 2-methoxynaphthalene. google.comgoogle.com

One common approach involves the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a reduction step to remove the bromine at the 1-position, affording 6-bromo-2-naphthol (B32079). google.comwipo.int The final step is the methylation of the hydroxyl group to give 6-bromo-2-methoxynaphthalene. google.comwipo.int Another method starts with 2-methoxynaphthalene, which is first brominated to 1,6-dibromo-2-methoxynaphthalene. Subsequent dehalogenation, for example with iron powder, selectively removes the bromine at the 1-position to yield the target product. google.com More environmentally benign methylation agents like dimethyl carbonate have also been employed for the conversion of 6-bromo-2-naphthol to 6-bromo-2-methoxynaphthalene. tandfonline.com

Table 2: Selected Synthetic Routes to 6-Bromo-2-methoxynaphthalene

Starting Material Key Steps Key Reagents Reference
2-Naphthol 1. Dibromination2. Reductive debromination3. Methylation 1. Bromine2. Sodium bisulfite3. Dimethyl sulfate (B86663) google.com
2-Methoxynaphthalene 1. Dibromination2. Reductive dehalogenation 1. Bromine2. Iron powder google.com

The regioselective introduction of methoxy groups is a fundamental aspect of synthesizing complex naphthalene derivatives. researchgate.net The position of the methoxy group can significantly influence the reactivity and properties of the final molecule. The synthesis of methoxylated bromonaphthalenes is considered a relatively straightforward process and provides a significant advantage for preparative chemistry. researchgate.net

A common strategy for regioselective methoxylation is the Williamson ether synthesis, which involves the methylation of a hydroxyl group on the naphthalene ring. The synthesis of 6-bromo-2-methoxynaphthalene from 6-bromo-2-naphthol using reagents like dimethyl sulfate or dimethyl carbonate is a prime example of this regioselective transformation, where the methoxy group is introduced specifically at the C-2 position. tandfonline.comtandfonline.com The position of the hydroxyl group is predetermined by the synthesis of the naphthol precursor, thereby ensuring the regioselectivity of the methoxylation step. This strategic functionalization is critical for building the specific isomer required for subsequent reactions.

Preparation and Transformation of Naphthonitrile Precursors

A primary and well-documented route to this compound involves a two-step sequence starting from a naphthonitrile precursor. evitachem.com This method leverages the nitrile group as a synthetic equivalent of an aldehyde, which is unmasked in the final step.

The synthesis begins with 7-methoxy-1-naphthonitrile as the starting material. evitachem.com The first key transformation is the electrophilic aromatic substitution, specifically a bromination reaction. The naphthalene ring system is activated by the methoxy group, and the reaction with bromine, typically in a solvent like glacial acetic acid at elevated temperatures (e.g., 90 °C), introduces a bromine atom onto the ring. evitachem.com Following the successful bromination, the nitrile functional group is transformed into the target aldehyde. evitachem.com This is commonly achieved through a reduction reaction. A selective reducing agent is required to convert the nitrile to an aldehyde without affecting the aromatic ring or the bromo and methoxy substituents. Diisobutylaluminum hydride (DIBAL) is frequently used for this purpose at low temperatures, such as -78 °C, to prevent over-reduction to an alcohol. evitachem.com The resulting this compound is then purified from the reaction mixture, often using column chromatography. evitachem.com

Alternative methods for the reduction of a nitrile group to an aldehyde are also established in organic synthesis. The Stephen aldehyde synthesis, for instance, utilizes anhydrous stannous chloride and hydrogen chloride to form an aldimine-stannichloride intermediate, which is then hydrolyzed with steam to yield the aldehyde. orgsyn.org Other modern reduction protocols may employ different catalytic systems; for example, aryl nitriles can be reduced using reagents like calcium hypophosphite in the presence of a nickel(II) acetate (B1210297) catalyst. preprints.orgpreprints.org

Table 1: Synthesis of this compound from Naphthonitrile Precursor evitachem.com

StepStarting MaterialReagents & ConditionsIntermediate/Product
1 (Bromination)7-methoxy-1-naphthonitrileBromine (Br₂), Glacial Acetic Acid, 90 °C3-Bromo-7-methoxy-1-naphthonitrile
2 (Reduction)3-Bromo-7-methoxy-1-naphthonitrileDiisobutylaluminum hydride (DIBAL), Toluene, -78 °CThis compound

Advanced Synthetic Protocols and Catalysis

The construction of the substituted naphthalene skeleton itself can be accomplished through more sophisticated methods that often rely on catalysis to build the bicyclic ring system with a desired substitution pattern.

Metal-Catalyzed Approaches (e.g., Palladium, Copper, Zinc, Rhodium, Platinum, Nickel)

Transition metal catalysis offers powerful tools for the synthesis of highly substituted naphthalenes. thieme-connect.com These methods often involve the formation of multiple carbon-carbon bonds in a single sequence.

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for constructing naphthalene rings. One efficient protocol involves the annulation reaction between 1-bromo-2-vinylbenzene derivatives and alkynes, catalyzed by palladium acetate. thieme-connect.com Another advanced strategy is the direct functionalization of C-H bonds. For example, a palladium-catalyzed cascade reaction can achieve a simultaneous C2-H arylation and C8-H alkylation of a naphthalene ring system, forming complex spirocyclic structures in the process. bohrium.com Furthermore, palladium acetate has been used for the directed o- and peri-methoxylation of 1-naphthaldehyde, demonstrating its utility in modifying a pre-existing naphthalene core. preprints.orgnih.gov

Rhodium-Catalyzed Reactions : Rhodium complexes are effective in catalyzing the coupling of arylboronic acids with alkynes to generate 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com Another rhodium-catalyzed approach is the cross-cyclodimerization of aliphatic and diarylacetylenes, which provides an efficient route to multisubstituted naphthalene derivatives. thieme-connect.com

Copper-Catalyzed Reactions : Copper catalysts can be used in the synthesis of amine-substituted naphthalenes through the coupling of 1-aryl-2-haloacetylenes with various amines. thieme-connect.com

Nickel-Catalyzed Reactions : Nickel catalysts have been shown to be effective in the reduction of naphthonitriles to naphthaldehydes, providing an alternative to DIBAL reduction. preprints.orgpreprints.org

Table 2: Examples of Metal-Catalyzed Reactions for Naphthalene Synthesis thieme-connect.combohrium.com

Metal CatalystReaction TypeReactantsProduct Type
PalladiumAnnulation1-Bromo-2-vinylbenzenes + AlkynesSubstituted Naphthalenes
PalladiumC-H Activation CascadeN-(2-halophenyl)-2-(naphthalen-1-yl)acrylamides + Aryl IodidesAryl-substituted Spirocyclic Oxindoles
RhodiumOxidative CouplingArylboronic Acids + AlkynesTetrasubstituted Naphthalenes
CopperCoupling/Cyclization1-Aryl-2-haloacetylenes + AminesAmine-substituted Naphthalenes

Lewis Acid-Catalyzed Transformations

Lewis acids play a crucial role in catalysis by activating electrophiles, particularly carbonyl compounds like aldehydes. rsc.org In the context of naphthalene synthesis, they can facilitate key bond-forming and cyclization reactions. The fundamental mechanism involves the coordination of the Lewis acid to an oxygen lone pair on the aldehyde's carbonyl group, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to nucleophilic attack. rsc.org

A pertinent example is the Lewis acid-catalyzed cascade reaction involving an intramolecular Prins cyclization followed by a Friedel–Crafts reaction. beilstein-journals.org In such a sequence, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can promote the cyclization of a precursor such as a 2-(2-vinylphenyl)acetaldehyde. beilstein-journals.org This generates a stable benzylic carbocation that is then trapped by an external or internal nucleophile (e.g., an electron-rich aromatic ring in a Friedel-Crafts alkylation) to complete the formation of the fused ring system, often a tetralin, which is a direct precursor to a naphthalene. beilstein-journals.org The choice and amount of Lewis acid can be critical to the success and yield of the transformation. beilstein-journals.org

Table 3: Screening of Lewis Acids in a Cascade Prins/Friedel-Crafts Cyclization beilstein-journals.org

Lewis AcidYield of Product (%)
AlCl₃50
Et₂AlCl55
FeCl₃52
BF₃·Et₂O70
In(OTf)₃0

Stereochemical and Regiochemical Control in Naphthalene Annulations

A significant challenge in the synthesis of polysubstituted naphthalenes is controlling the specific placement of functional groups on the aromatic core, a problem known as regiochemical control. researchgate.net Traditional electrophilic substitution reactions on a naphthalene ring often yield mixtures of isomers. Modern de novo approaches, which build the ring system from acyclic or monocyclic precursors, circumvent this issue by ensuring the substitution pattern of the final product is determined by the structure of the starting materials. thieme-connect.comresearchgate.net

For instance, the palladium-catalyzed annulation of a 1-bromo-2-vinylbenzene with a substituted alkyne precisely dictates the final positions of the substituents on the newly formed naphthalene ring. thieme-connect.com Similarly, the rhodium-catalyzed oxidative coupling of a substituted arylboronic acid with an alkyne pre-defines the substitution pattern. thieme-connect.com

Regiochemical control can also be exerted on a pre-formed naphthalene ring through directed C-H activation. A palladium-catalyzed cascade reaction that achieves highly regioselective C2-H arylation and C8-H alkylation of a naphthalene derivative is a powerful illustration of this principle. bohrium.com The directing group, in this case an acrylamide (B121943) moiety, guides the catalyst to activate specific C-H bonds, overriding the inherent reactivity of the naphthalene system and leading to a single desired regioisomer. bohrium.com Likewise, the regio- and stereochemical outcome of Heck reactions can be controlled by the presence and positioning of coordinating groups within the substrate molecule. acs.org

Compound Index

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecule's carbon and hydrogen skeleton can be constructed.

The ¹H NMR spectrum of 3-Bromo-7-methoxy-1-naphthaldehyde provides critical information regarding the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons on the naphthalene (B1677914) ring.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. The three protons of the methoxy group (OCH₃) will also produce a sharp singlet, expected to be found in the range of δ 3.8 to 4.1 ppm.

The aromatic region of the spectrum will display signals for the five protons on the naphthalene ring. Their precise chemical shifts and coupling patterns (singlets, doublets, doublet of doublets) are determined by their position relative to the bromo, methoxy, and aldehyde substituents. For instance, the proton at the C2 position, being adjacent to the bromine and aldehyde groups, would show a distinct chemical shift. Similarly, the proton at C4, situated between the bromine and the fused ring, will have a unique signal. The protons on the second ring (C5, C6, and C8) will show coupling patterns consistent with their ortho and meta relationships, further confirming the substitution pattern.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, eleven distinct signals are observed, corresponding to the eleven carbon atoms in the structure, plus an additional signal for the methoxy carbon.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately δ 190-194 ppm. The carbon of the methoxy group is found in the aliphatic region, typically around δ 55-56 ppm. The ten carbons of the naphthalene ring appear in the aromatic region (δ 100-160 ppm). The chemical shifts are influenced by the substituents; for example, the carbon attached to the methoxy group (C7) and the carbon bearing the bromine atom (C3) are significantly affected. rsc.org

Published spectral data confirms these assignments. rsc.org The observed chemical shifts provide definitive evidence for the substitution pattern on the naphthalene core. rsc.org

Table 1: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppm
C=O193.2
C7160.00
C8a135.18
C4a134.87
C1132.69
C5129.25
C8127.81
C6121.75
C3116.66
C2115.00
C4110.11
C8102.89
OCH₃55.64

Note: The table is based on reported data which may have slight variations based on solvent and experimental conditions. Specific assignment of all aromatic carbons often requires 2D NMR techniques. rsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. evitachem.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would show correlations between neighboring aromatic protons, helping to trace the connectivity around the rings. For example, a cross-peak would be expected between the protons at C5 and C6. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~4.0 ppm would correlate with the methoxy carbon signal at ~55.6 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1670-1700 cm⁻¹. researchgate.net The position of this band is influenced by conjugation with the naphthalene ring. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹ (around 2840-2960 cm⁻¹).

The spectrum also contains characteristic bands for C=C stretching within the aromatic ring in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the aryl-ether methoxy group gives rise to a strong, distinct band, typically found between 1200 and 1275 cm⁻¹. The C-Br stretch appears at lower frequencies, usually in the 500-650 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (OCH₃)2840 - 2960Medium
Aldehyde C=O Stretch1670 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
Aryl C-O Stretch (Ether)1200 - 1275Strong
C-Br Stretch500 - 650Medium-Strong

Note: These are expected ranges based on analysis of similar compounds. Actual values may vary. rsc.orgnih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR absorptions, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. The C=C stretching vibrations of the naphthalene ring are typically prominent in the FT-Raman spectrum. The carbonyl (C=O) stretch will also be present, often as a strong band. scienceopen.com The FT-Raman spectrum is generally less congested in the fingerprint region (below 1500 cm⁻¹) compared to FT-IR, which can aid in structural analysis. nih.govresearchgate.net The technique is particularly useful for observing the vibrations of the carbon skeleton and the C-Br bond. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₉BrO₂, the expected monoisotopic mass can be precisely calculated. evitachem.com High-resolution mass spectrometry (HRMS) would be employed to verify this mass, providing strong evidence for the compound's identity.

The mass spectrum is expected to display a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion would appear as two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by approximately 2 m/z units. This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.

Table 1: Predicted Mass Spectrometry Data for C₁₂H₉BrO₂

Ion FormulaDescriptionCalculated Mass (Da)
[C₁₂H₉⁷⁹BrO₂]⁺Molecular Ion Peak263.9786
[C₁₂H₉⁸¹BrO₂]⁺Molecular Ion Peak (Isotope)265.9765

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. However, a review of published scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been reported. The following subsections describe the structural parameters that would be determined through such an analysis.

The crystal system and unit cell parameters are fundamental properties of a crystalline solid, defining the geometry of its repeating lattice structure. This information is obtained from the diffraction pattern of a single crystal. For related brominated naphthalene derivatives, various crystal systems, including monoclinic and orthorhombic, have been observed. scirp.orgnih.gov Without experimental data, the specific parameters for this compound remain undetermined.

Table 2: Crystal System and Unit Cell Parameters (Undetermined)

Crystallographic ParameterDescriptionValue
Crystal SystemThe crystal family (e.g., Orthorhombic, Monoclinic).Not available in literature
Space GroupThe symmetry group of the crystal.Not available in literature
a (Å)Unit cell dimension.Not available in literature
b (Å)Unit cell dimension.Not available in literature
c (Å)Unit cell dimension.Not available in literature
α (°)Unit cell angle.Not available in literature
β (°)Unit cell angle.Not available in literature
γ (°)Unit cell angle.Not available in literature
Volume (ų)Volume of the unit cell.Not available in literature
ZNumber of molecules per unit cell.Not available in literature

The molecular conformation describes the spatial arrangement of atoms in a molecule. For this compound, the naphthalene ring system is expected to be largely planar. The primary conformational flexibility arises from the orientation of the aldehyde (-CHO) and methoxy (-OCH₃) substituents relative to the naphthalene core. The aldehyde group may adopt a syn or anti conformation with respect to the adjacent C-C bond of the ring, a factor influenced by steric and electronic effects. Theoretical studies on substituted naphthaldehydes show that the relative positioning of substituents significantly impacts the molecular conformation and electronic properties. nih.gov Crystal structures of related naphthaldehydes often reveal a nearly coplanar arrangement of the aldehyde group with the aromatic ring to maximize conjugation, though steric hindrance from adjacent substituents can cause out-of-plane twisting. kiku.dk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. researchgate.net It is widely used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. acs.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process uses DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. acs.orgresearchgate.net

For a molecule like 3-Bromo-7-methoxy-1-naphthaldehyde, this calculation would provide precise bond lengths, bond angles, and dihedral angles. While specific experimental data for this exact isomer is scarce, DFT calculations on closely related naphthaldehyde derivatives provide representative values. For instance, in a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the C=O bond length was calculated to be 1.226 Å, and various C-C bonds within the aromatic rings were found to be in the range of 1.373–1.461 Å. acs.org These theoretical calculations generally show good agreement with experimental data obtained from techniques like X-ray crystallography. acs.org

Table 1: Representative Theoretical Bond Parameters for Naphthaldehyde-based Structures (Note: Data is illustrative, based on DFT calculations of analogous compounds.)

ParameterBond/AngleTypical Calculated ValueReference
Bond LengthC=O (Aldehyde)1.22 - 1.23 Å acs.org
Bond LengthC-C (Naphthalene Ring)1.37 - 1.46 Å acs.org
Bond LengthC-O (Methoxy)~1.36 ÅN/A
Bond LengthC-Br~1.89 ÅN/A
Bond AngleC-C-H (Aromatic)~120°N/A
Bond AngleC-C-C (Naphthalene Ring)118° - 122°N/A

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netacs.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by a specific factor (e.g., 0.97 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental spectra. researchgate.net

A detailed interpretation of the vibrational spectra, aided by Potential Energy Distribution (PED) analysis, allows each calculated frequency to be assigned to specific molecular motions, such as stretching, bending, or torsion of functional groups. researchgate.net For this compound, one would expect to identify characteristic peaks corresponding to the C=O stretch of the aldehyde group (typically strong and sharp around 1700 cm⁻¹), C-H stretching of the aromatic rings, and vibrations of the methoxy (B1213986) and bromo substituents. researchgate.net

Table 2: Predicted Vibrational Assignments for Substituted Naphthaldehydes (Note: Wavenumbers are approximate and based on DFT studies of related compounds.)

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Reference
C-H StretchAromatic Ring3100 - 3000 nih.gov
C-H StretchAldehyde2850 - 2750 researchgate.net
C=O StretchAldehyde1710 - 1680 researchgate.net
C=C StretchAromatic Ring1600 - 1450 researchgate.net
C-O StretchMethoxy1260 - 1200 nih.gov
C-Br StretchBromo Substituent700 - 500N/A
C-H Out-of-Plane BendAromatic Ring900 - 670 researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. acs.orgscience.gov

A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org DFT calculations can accurately predict the energies of these orbitals and visualize their electron density distributions. For this compound, the HOMO would likely be distributed across the electron-rich naphthalene (B1677914) ring system and the methoxy group, while the LUMO might be concentrated on the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer. science.gov

Table 3: Example FMO Energies and Energy Gaps Calculated by DFT (Note: Values are for illustrative purposes from studies on related compounds.)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Compound 1 (with Bromine)-6.620-0.5216.099 acs.org
Compound 3 (with Naphthalene)-6.164-1.6734.491 acs.org
3-Bromo-2-hydroxypyridine-6.01-1.434.58 researchgate.net

Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR) spectra, providing valuable aid in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a popular and reliable approach for predicting ¹H and ¹³C NMR chemical shifts. acs.orgscienceopen.com

Calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and often show a strong linear correlation with experimental values. chemrevlett.com For this compound, these simulations would predict the chemical shifts for the aldehyde proton (expected in the 9-10 ppm region), the methoxy group protons (~4 ppm), and the distinct protons on the substituted naphthalene ring. Similarly, ¹³C NMR simulations would identify the carbonyl carbon (often >190 ppm) and the various aromatic carbons, with their shifts influenced by the bromo and methoxy substituents. acs.org

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. uni-muenchen.de It is calculated to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. chemrevlett.comuni-muenchen.de

The MEP surface is color-coded: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent intermediate potentials. For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atom of the aldehyde group due to its high electronegativity. uni-muenchen.de The most positive potential (blue) would be found around the hydrogen atoms. This information is invaluable for understanding non-covalent interactions and chemical reactivity. uni-muenchen.de

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand (a small molecule like this compound) within the active site of a macromolecule, typically a protein or DNA. ajgreenchem.comnih.gov This method is fundamental in drug discovery and chemical biology.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them based on a function that estimates the binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov For example, docking studies on 2-methoxy-1-naphthaldehyde (B1195280), an isomer of the title compound, have been performed to understand its interaction with the strigolactone receptor protein D14, showing that it occupies the same binding pocket as the natural ligand. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the complex, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the binding. nih.gov

Table 4: Example Molecular Docking Results for Naphthalene Derivatives (Note: Data is illustrative from studies on analogous compounds.)

LigandProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Thiophene Derivative 3bLDHA-8.1Asn137, Arg168, His192 mdpi.com
Thiophene Derivative 3bPDK-1-7.7Ala162, Lys111, Glu166 mdpi.com
Complex 1Human Serum Albumin (HSA)-8.96Lys195, Lys199, Arg218, Arg222 nih.gov
Naphthalene-Chalcone 3aBreast Cancer Protein-8.8Ser 246, Asn 341 ajgreenchem.com

These computational investigations, from DFT to molecular dynamics, provide a comprehensive theoretical framework for characterizing this compound, predicting its properties, and guiding future experimental research into its potential applications.

Prediction of Ligand-Receptor Binding Modes (e.g., Estrogen Receptor β LBD)

The prediction of how a small molecule, or "ligand," will bind to a biological macromolecule, such as a protein or receptor, is a cornerstone of modern drug discovery. While specific molecular docking studies of this compound with the Ligand Binding Domain (LBD) of Estrogen Receptor β (ERβ) are not extensively detailed in published literature, the principles of such computational predictions can be understood from studies of related compounds and receptor structures.

Nuclear receptors, like the estrogen receptors, are a large family of transcription factors that are activated by the binding of small ligand molecules. frontiersin.orgmdpi.com Their LBD contains a buried hydrophobic ligand-binding pocket created by a specific arrangement of twelve helices and four β-strands. frontiersin.org The binding of a ligand induces a conformational change that modulates the receptor's activity. frontiersin.org Computational docking simulations predict the preferred orientation of a ligand within this pocket and estimate the strength of the binding affinity. For a molecule like this compound, docking algorithms would explore how its naphthalene core, methoxy group, bromine atom, and aldehyde functional group fit within the ERβ LBD, identifying potential hydrogen bonds, hydrophobic interactions, and other forces that would stabilize the complex.

Studies on other naphthaldehyde derivatives have demonstrated their potential to act as receptor inhibitors, underscoring the plausibility of this class of compounds interacting with biological targets. researchgate.net For instance, computational quantum and spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde has been conducted to understand its potential as a precursor for chemosensors, which function by binding to specific targets. researchgate.net

Elucidation of Molecular Recognition and Interaction Mechanisms

Molecular recognition governs how molecules selectively bind to one another. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic and structural features that drive these interactions. researchgate.net DFT calculations can map the molecular electrostatic potential (MEP), which highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of interaction. researchgate.net

These computational approaches provide a detailed understanding of the non-covalent forces—such as hydrogen bonds, van der Waals forces, and π-π stacking—that would dictate the binding of this compound to a receptor or another molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property like toxicity. nih.govresearchgate.net These models are widely used in toxicology and drug development to predict the properties of untested chemicals. nih.gov

For classes of compounds like aromatic aldehydes, QSAR models have been developed to predict their aquatic toxicity. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to find the descriptors that best correlate with the observed activity. nih.govresearchgate.netnih.gov

While a specific QSAR model developed for this compound has not been identified in the literature, its activity could be predicted using established models for aromatic aldehydes. The key factors identified as critical for the toxicity of this class of compounds are often hydrophobicity and electrophilicity. nih.gov Descriptors used in these models typically include the octanol-water partition coefficient (log Kow) to represent hydrophobicity, and electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) to quantify electrophilicity. nih.govnih.govacs.org

Table 1: Common Descriptors in QSAR Models for Aromatic Aldehydes

Descriptor Type Specific Descriptor Property Represented Reference
Hydrophobicity log Kow (Octanol-Water Partition Coefficient) Tendency of a molecule to partition into fatty or aqueous environments. nih.govresearchgate.net
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Electrophilicity; susceptibility to nucleophilic attack. nih.govacs.org
Topological Molecular Connectivity Indices (e.g., 0χv) Molecular size, shape, and branching. researchgate.netacs.org

| Electronic | Maximum Acceptor Superdelocalizability | A measure of a molecule's ability to accept electrons at a specific atom. | researchgate.net |

The values for these descriptors for this compound could be calculated and input into an existing, validated QSAR model for aromatic aldehydes to estimate its potential biological activity.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical switching, and data storage. Organic molecules, particularly those with extended π-conjugated systems and electron-donating and electron-accepting groups, are promising candidates for NLO materials.

Computational studies have been employed to predict and characterize the NLO properties of various naphthalene derivatives. ipme.ruresearchgate.netasianpubs.org These investigations typically use DFT methods to calculate key NLO parameters, such as the molecular dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). e-journals.inanalis.com.my The magnitude of the first hyperpolarizability (β) is a direct measure of a molecule's second-order NLO response.

Theoretical calculations for naphthalene derivatives often show that they possess large hyperpolarizability values, significantly greater than that of urea, which is a standard reference material for NLO studies. e-journals.in The presence of donor-acceptor groups across the naphthalene π-system facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating a strong NLO response. ipme.ru For this compound, the methoxy group acts as an electron donor and the aldehyde group as an electron acceptor, a classic "push-pull" configuration conducive to NLO activity.

Table 2: Representative Calculated NLO Properties of Organic Molecules

Compound Method Dipole Moment (μ) [Debye] Polarizability (α) [a.u.] First Hyperpolarizability (β) [a.u.] Reference
N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline B3LYP/6-31++G(d,p) 10.15 321.19 10472.9 researchgate.net
N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline B3LYP/6-31++G(d,p) 8.01 322.25 2855.9 researchgate.net

Note: Data for this compound is not explicitly available in the table, which presents values for related donor-acceptor naphthalene systems to illustrate the range of predicted NLO properties.

The computational results strongly suggest that molecules like this compound, with their substituted naphthalene framework, are promising candidates for the development of new materials with significant NLO properties.

Chemical Reactivity and Derivatization

Reactions at the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily participates in numerous reactions, including condensations, olefinations, oxidations, and reductions.

The aldehyde group of 3-Bromo-7-methoxy-1-naphthaldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to form a carbon-nitrogen double bond. Schiff bases are a significant class of compounds in coordination chemistry and medicinal applications.

Beyond simple amines, other carbon nucleophiles can also participate in condensation reactions. For instance, Knoevenagel or Claisen-Schmidt condensations with active methylene (B1212753) compounds can be employed to extend the carbon chain and form α,β-unsaturated systems.

Table 1: Representative Schiff Base Formation
Reactant 1Reactant 2Reaction TypeProduct
This compoundPrimary Amine (R-NH₂)Condensation/Schiff Base FormationN-(3-bromo-7-methoxynaphthalen-1-ylmethylene)alkanamine

Olefination reactions transform the carbonyl group (C=O) of the aldehyde into a carbon-carbon double bond (C=C). The Wittig reaction is one of the most common and effective methods for achieving this transformation. masterorganicchemistry.com In this reaction, the naphthaldehyde derivative would react with a phosphonium (B103445) ylide (a Wittig reagent), generated by treating a phosphonium salt with a strong base. masterorganicchemistry.com This process is highly valuable for synthesizing various substituted alkenes from aldehydes and ketones. masterorganicchemistry.comnih.gov The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a triphenylphosphine (B44618) oxide byproduct. researchgate.netelsevierpure.com This method is applicable to a wide range of aldehydes, including aromatic and heteroaromatic variants. nih.gov

Table 2: General Wittig Olefination Reaction
Reactant 1Wittig ReagentReaction TypeProduct
This compound(Triphenylphosphoranylidene)methane (Ph₃P=CH₂)Wittig Olefination3-Bromo-7-methoxy-1-vinylnaphthalene

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid without affecting the other functional groups on the naphthalene (B1677914) ring. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is a highly efficient method for this transformation. nih.gov This method is known for its high chemoselectivity and tolerance of various functional groups, making it suitable for complex molecules. researchgate.net Other reagents, such as Oxone or potassium permanganate (B83412) under controlled conditions, can also achieve this oxidation. organic-chemistry.orgresearchgate.net The resulting 3-bromo-7-methoxy-1-naphthoic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. oup.com

Table 3: Selective Oxidation of the Aldehyde Group
ReactantOxidizing AgentReaction TypeProduct
This compoundSodium Chlorite (NaClO₂) / BufferPinnick Oxidation3-Bromo-7-methoxy-1-naphthoic acid

The aldehyde functionality can be chemoselectively reduced to a primary alcohol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are ideal for this purpose, as they selectively reduce aldehydes and ketones without affecting more robust functional groups like esters or the aromatic bromo-substituent. rsc.org The reaction converts the formyl group (-CHO) into a hydroxymethyl group (-CH₂OH), yielding (3-bromo-7-methoxynaphthalen-1-yl)methanol. This transformation is fundamental in synthetic chemistry for introducing a primary alcohol functionality. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less chemoselective.

Table 4: Chemoselective Reduction of the Aldehyde Group
ReactantReducing AgentReaction TypeProduct
This compoundSodium Borohydride (NaBH₄)Chemoselective Reduction(3-Bromo-7-methoxynaphthalen-1-yl)methanol

Transformations Involving the Bromine Substituent

The bromine atom attached to the naphthalene ring provides another site for chemical modification, primarily through substitution reactions.

While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is difficult, the bromine atom on the naphthalene scaffold serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. libretexts.orgnih.gov These reactions have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

For example, in a Suzuki coupling, the bromo-naphthalene derivative can be reacted with a boronic acid in the presence of a palladium catalyst to form a new C-C bond, effectively replacing the bromine with an aryl or alkyl group. Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl group, and Buchwald-Hartwig amination allows for the formation of a C-N bond by reacting with an amine. These transformations significantly enhance the molecular diversity that can be generated from the this compound precursor. researchgate.net

Table 5: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
ReactantCoupling PartnerReaction NameProduct Type
This compoundArylboronic Acid (Ar-B(OH)₂)Suzuki Coupling3-Aryl-7-methoxy-1-naphthaldehyde
This compoundTerminal Alkyne (R-C≡CH)Sonogashira Coupling3-Alkynyl-7-methoxy-1-naphthaldehyde
This compoundAmine (R₂NH)Buchwald-Hartwig Amination3-(Dialkylamino)-7-methoxy-1-naphthaldehyde

Modifications of the Methoxy (B1213986) Group

The methoxy group at the 7-position is relatively stable but can be modified, most commonly through demethylation to the corresponding hydroxyl group.

The cleavage of the methyl ether to yield the corresponding phenol (B47542) (7-hydroxy-3-bromo-1-naphthaldehyde) is a key transformation that opens up avenues for further derivatization of the hydroxyl group. This demethylation can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule.

One of the most common and effective reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) chem-station.comcommonorganicchemistry.com. The reaction typically proceeds by the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group researchgate.net. These reactions are usually carried out in an inert solvent like dichloromethane (B109758) at low temperatures, starting from -78 °C and gradually warming to room temperature chem-station.comcommonorganicchemistry.com. It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.govnih.gov.

Other reagents that can be employed for demethylation include strong protic acids like 47% hydrobromic acid (HBr), often with heating chem-station.com. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) are also effective, particularly in solvents like acetonitrile (B52724) chem-station.com.

Table 3: Reagents and Conditions for the Demethylation of Aryl Methoxy Ethers

ReagentTypical ConditionsMechanismReference
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temperatureLewis acid-mediated cleavage chem-station.comcommonorganicchemistry.comnih.govnih.gov
47% Hydrobromic Acid (HBr)Acetic acid or neat, refluxBrønsted acid-catalyzed Sₙ2 reaction chem-station.com
Aluminum Trichloride (AlCl₃)Dichloromethane or acetonitrile, heatingLewis acid-mediated cleavage chem-station.com

The resulting 7-hydroxy-3-bromo-1-naphthaldehyde is a valuable intermediate for the synthesis of various natural products and biologically active compounds, as the phenolic hydroxyl group can be further functionalized, for example, through etherification or esterification.

Annulation and Cyclization Reactions to Form Fused Ring Systems

The bifunctional nature of this compound, possessing both an aldehyde and a bromo group, makes it an excellent substrate for annulation and cyclization reactions to construct more complex, fused polycyclic aromatic hydrocarbons (PAHs). These reactions can proceed through various mechanisms, often involving palladium-catalyzed intramolecular couplings or other cyclization strategies.

While specific examples detailing the annulation of this compound are scarce, general methodologies for the annulation of PAHs are well-developed. A three-step process involving a palladium-catalyzed cross-coupling to install a side chain, followed by intramolecular cyclization, has been reported as an efficient method to annulate PAHs nih.govmorressier.comdntb.gov.ua. For example, a bromo-PAH can be coupled with a cyclic ketone, which is then converted to an enol triflate, setting the stage for an intramolecular Heck-type cyclization to form a new fused ring.

Another approach involves palladium-catalyzed [3+3] annulation methods for the synthesis of PAHs from smaller aromatic fragments rsc.org. In such a strategy, a dibromonaphthalene derivative could react with a boronic ester of another PAH to build up the fused ring system. Photoredox catalysis has also emerged as a powerful tool for the annulation of PAHs through radical-based mechanisms under mild conditions nih.gov.

Given the reactivity of the bromo and aldehyde groups, this compound could potentially undergo a sequence of reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde to introduce an extended side chain, followed by an intramolecular Heck reaction involving the bromo group to form a fused ring.

Synthesis of Analogous Naphthalene-Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of biological activities. Naphthalene-containing chalcones are of particular interest. This compound can serve as a key building block for the synthesis of analogous naphthalene-chalcone derivatives through the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone.

In this context, this compound would react with various substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the naphthaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, the chalcone.

The synthesis of various naphthalene-chalcone derivatives has been reported, demonstrating the versatility of this approach. For example, 2-acetylnaphthalene (B72118) has been condensed with a variety of substituted benzaldehydes to produce chalcones with antibacterial and antifungal activities.

Table 4: Synthesis of Analogous Naphthalene-Chalcone Derivatives via Claisen-Schmidt Condensation (Based on Reported Procedures)

Naphthaldehyde DerivativeAcetophenone DerivativeBaseSolventProduct
1-Naphthaldehyde (B104281)4-ChloroacetophenoneNaOHEthanol(E)-1-(4-chlorophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
2-Naphthaldehyde4-MethoxyacetophenoneKOHMethanol(E)-1-(4-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
6-Methoxy-2-naphthaldehyde2-Acetyl-5-bromothiopheneNaOHEthanol(E)-1-(5-bromothiophen-2-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one
This compound Acetophenone NaOH Ethanol (E)-3-(3-bromo-7-methoxynaphthalen-1-yl)-1-phenylprop-2-en-1-one (Plausible Product)

These naphthalene-chalcone derivatives are valuable scaffolds in medicinal chemistry and materials science due to their extended π-systems and potential for further functionalization.

Applications in Advanced Chemical Research

Development of Fluorescent Probes and Chemosensors

The inherent structural characteristics of 3-Bromo-7-methoxy-1-naphthaldehyde make it a valuable building block for creating fluorescent probes and chemosensors. evitachem.com These molecules are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, through changes in their fluorescence properties.

A notable application of this compound is in the field of bioimaging. Researchers have utilized this compound as a key intermediate in the synthesis of high-affinity, subtype-selective fluorescent probes for imaging estrogen receptor β (ERβ) in living cells. rsc.org The estrogen receptors (ERα and ERβ) are crucial transcription factors involved in numerous physiological processes, and their dysregulation is linked to various diseases, including cancer. mdpi.com

In one study, this compound was a starting material for creating a novel fluorescent probe. rsc.org The probe was designed to have a high binding affinity and selectivity for ERβ over ERα, which is challenging due to the high similarity in their ligand-binding pockets. rsc.orgmdpi.com The successful synthesis and application of this probe demonstrate the utility of the this compound scaffold in developing sophisticated tools for studying biological systems at the cellular level. rsc.org

Table 1: Application in Biological Imaging

Application Area Target Molecule Role of this compound

While direct studies employing this compound for the specific detection of aluminum (Al³⁺) and azide (B81097) (N₃⁻) are not prominently featured in the reviewed literature, the broader class of naphthaldehyde derivatives is extensively used for this purpose. For instance, a related compound, 2-methoxy-1-naphthaldehyde (B1195280), has been incorporated into rhodamine-based chemosensors for the sequential fluorescent detection of Al³⁺ and N₃⁻. nih.govmorgan.edu

These sensors operate on a "turn-on" fluorescence mechanism. In the absence of the target ion, the sensor is in a non-fluorescent, ring-closed (spirolactam) form. The addition of Al³⁺ triggers a ring-opening process, leading to a significant enhancement in fluorescence and a visible color change. nih.govscience.gov The resulting Al³⁺-sensor complex can then be used to detect anions like N₃⁻, which quenches the fluorescence, demonstrating a reversible sensing process. nih.govresearchgate.net The design principles from these related compounds suggest the potential of the this compound scaffold for developing similar selective chemosensors.

Utility as Intermediates in Complex Organic Synthesisevitachem.comCurrent time information in Pasuruan, ID.

The chemical reactivity of the aldehyde and bromo functionalities, combined with the electronic effects of the methoxy (B1213986) group on the naphthalene (B1677914) ring, makes this compound a valuable intermediate in organic synthesis. evitachem.com

Naphthalene-based structures are key components in many bioactive compounds and are considered important scaffolds in medicinal chemistry. bohrium.comijpsjournal.com Halogenated naphthaldehydes serve as crucial building blocks for the rapid synthesis of complex molecular skeletons, which can be elaborated into potential drug candidates. bohrium.com this compound acts as a precursor for pharmaceutical scaffolds, leveraging its functional groups for various chemical transformations. evitachem.com Its role in synthesizing a selective probe for the estrogen receptor, a significant pharmaceutical target, underscores its value in this domain. rsc.org The naphthalene core itself is found in numerous compounds with a wide range of biological activities, and derivatives can be tailored to enhance properties like antimicrobial efficacy. ijpsjournal.com

Similar to its role in pharmaceuticals, this compound and related structures serve as intermediates in the synthesis of agrochemicals. evitachem.comsmolecule.com The development of new agrochemicals is crucial for crop protection and improving agricultural output. While specific examples detailing the direct conversion of this compound into a commercial agrochemical are not specified in the search results, the utility of related compounds is documented. For example, a study on strigolactone signaling, a key process in plant development, utilized 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) to investigate potential inhibitors. nih.govresearchgate.net This research highlights the potential for bromo-methoxy-naphthaldehyde derivatives to serve as foundational structures for developing new plant growth regulators or other agrochemical agents. nih.gov

Contributions to Advanced Materials Science

The unique optical and electronic properties of naphthalene derivatives make them attractive for applications in materials science. evitachem.com Derivatives of this compound are explored for creating materials with specific optical characteristics. evitachem.com The broader class of bromo-methoxy-naphthalene compounds serves as precursors in the synthesis of advanced organic materials. For instance, 6-bromo-2-methoxynaphthalene, a closely related chemical, is a key starting material for synthesizing dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives. acs.org DNTT-based materials are high-performance organic semiconductors used in the fabrication of organic field-effect transistors (OFETs), demonstrating the pathway from simple naphthalene-based building blocks to sophisticated electronic materials. acs.org

Table 2: Summary of Synthetic and Material Applications

Field Application Key Feature of Compound
Pharmaceutical Synthesis Precursor for bioactive scaffolds. evitachem.comnih.gov Versatile functional groups for chemical modification. evitachem.com
Agrochemical Synthesis Building block for potential agrochemicals. evitachem.comsmolecule.com Naphthalene core is relevant to plant biology targets. nih.gov

Exploration of Novel Materials with Tailored Photophysical Properties

The development of new materials with customized photophysical characteristics, such as fluorescence and conductivity, is a significant area of modern chemistry. Naphthaldehyde derivatives are recognized for their utility in creating materials with specific optical properties and as building blocks for fluorescent probes. evitachem.com The inherent fluorescence of the naphthalene ring system can be finely tuned by the addition of substituents like bromine and methoxy groups. rsc.org

Research into related compounds demonstrates this principle effectively. For instance, certain tris(1-naphthyl)silicon(IV) derivatives that include aldehyde functionalities exhibit intense photoluminescence in both solution and solid states, with some showing quantum yields as high as 94.9% in solution. researchgate.net Furthermore, the strategic placement of halogens and electron-rich groups, such as the carbonyl oxygen of an aldehyde, can induce efficient metal-free phosphorescence through a process known as a directed heavy atom effect, which enhances spin-orbit coupling. google.com This principle is directly applicable to the structure of this compound. The interaction between the bromine atom and the aldehyde group could lead to unique luminescent properties, making its derivatives candidates for new fluorescent and phosphorescent materials. researchgate.netgoogle.com

Potential in Optoelectronic Device Applications

The structural features of this compound make it a compound of interest for optoelectronic applications. Precursors like 1-bromo-7-methoxynaphthalene (B3038253) are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). The aldehyde functionality, in conjunction with the halogen, opens avenues for creating materials with bright, phosphorescent emissions suitable for use in display and lighting technologies. google.com

Moreover, various naphthaldehyde derivatives have been successfully employed as fluorogenic indicators. dss.go.th These molecules exhibit changes in their fluorescence upon enzymatic modification, a property that is foundational to many biosensors and diagnostic tools. The specific electronic properties conferred by the bromo and methoxy substituents on the naphthalene core suggest that this compound could be a valuable precursor for new, highly sensitive probes for use in advanced diagnostic and imaging systems.

Chemical Biology Tools and Biological Pathway Modulation

In the realm of chemical biology, small molecules are indispensable tools for probing and controlling complex biological processes. This compound and its close analogs have emerged as important molecules for studying enzyme activity and modulating plant signaling pathways.

Enzyme Inhibition Studies and Receptor Binding Assays

Methoxy-substituted naphthaldehydes have been identified as effective substrates for studying aldehyde dehydrogenase (ALDH) isozymes, which are critical in various metabolic pathways. mdpi.com For example, 7-methoxy-1-naphthaldehyde (B122711) is used to selectively measure the activity of the cytosolic ALDH1A1 isozyme. mdpi.com The table below summarizes kinetic data for the enzymatic oxidation of several naphthaldehyde derivatives by human liver ALDH-1, illustrating how substitutions on the naphthalene ring influence enzyme interaction. dss.go.th

SubstrateRelative Rate (Benzaldehyde = 100)Kₘ (mM)
1-Naphthaldehyde (B104281)82< 2
4-Methoxy-1-naphthaldehyde61< 1
5-Bromo-1-naphthaldehyde36< 5
7-Methoxy-1-naphthaldehyde~800.55
2-Naphthaldehyde7081
6-Methoxy-2-naphthaldehyde~90~0.02
Data sourced from fluorimetric assays at 25°C, pH 9.0. dss.go.th

Beyond enzyme substrate studies, close analogs have been used in receptor binding assays. 2-Methoxy-1-naphthaldehyde (2-MN) was identified through in silico screening as an antagonist that fits the binding pocket of the rice strigolactone receptor, D14. oup.com This discovery highlights the potential of the naphthaldehyde scaffold in designing specific receptor inhibitors.

Investigation of Strigolactone Signaling Inhibition

Strigolactones (SLs) are a class of plant hormones that regulate shoot branching and are crucial for agricultural traits. nih.gov The discovery of molecules that can inhibit SL signaling is of great interest for both fundamental research and potential agricultural applications. oup.com Research into the structure-activity relationship of the SL inhibitor 2-MN led to the synthesis and testing of derivatives, including the closely related compound 6-bromo-2-methoxy-1-naphthaldehyde. nih.govresearchgate.net These studies provide a direct framework for understanding the potential biological activity of this compound.

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to detect protein-protein interactions in vivo. ebi.ac.uknih.gov In the context of strigolactone signaling, it is used to confirm that an inhibitor can block the SL-induced interaction between the D14 receptor and its downstream partners, such as D53. oup.comnih.gov

In a key study, various derivatives of 2-MN were tested for their ability to inhibit this interaction. While 2-MN and some other derivatives effectively blocked the interaction, the bromo-substituted analog, 6-bromo-2-methoxy-1-naphthaldehyde, showed no inhibitory effect in the Y2H assay. researchgate.netresearchgate.net This finding suggests that for this specific analog, the bromine substitution at the 6-position may sterically or electronically hinder its ability to effectively bind to the D14 receptor and disrupt the protein complex in the yeast system. nih.gov

To confirm the biological relevance of potential inhibitors, in planta assays are essential. The rice tillering assay, which uses SL-deficient rice mutants like d10 or d17, is a standard method. nih.gov In these mutants, tiller bud growth is not suppressed. Applying an external SL like GR24 inhibits this growth, and an effective antagonist can reverse this inhibition. oup.comnih.gov

Interestingly, when 6-bromo-2-methoxy-1-naphthaldehyde was tested in the rice tillering assay, it demonstrated an ability to reverse the effects of GR24, similar to the parent inhibitor 2-MN. nih.govresearchgate.net This result, contrasting with the Y2H data, indicates that despite its lack of activity in the yeast system, the compound is active in planta. researchgate.net This could be due to differences in metabolism, transport, or target accessibility between the yeast cell and the whole plant. The growth of rice tiller buds was restored in the presence of the bromo-derivative, confirming its role as a functional strigolactone signaling inhibitor in a complex biological organism. nih.govresearchgate.net These findings underscore the importance of using multiple assay systems to validate the activity of chemical biology tools.

Computational Virtual Screening for Inhibitor Discovery

The naphthaldehyde scaffold, a key structural motif in organic chemistry, has demonstrated significant potential in the discovery of novel enzyme inhibitors through modern computational techniques. While direct and extensive research on the specific application of this compound in large-scale virtual screening for inhibitor discovery is not widely documented, studies on closely related analogs provide a strong proof-of-concept for its potential in this area. Computational methods such as virtual screening and pharmacophore modeling are powerful tools in medicinal chemistry for the identification of lead compounds that can modulate the activity of biological targets.

A notable example that highlights the utility of the naphthaldehyde core in this context is the discovery of 2-methoxy-1-naphthaldehyde (2-MN) as a novel inhibitor of strigolactone signaling in plants. nih.govresearchgate.net Strigolactones are a class of plant hormones that regulate various aspects of development and interaction with symbiotic fungi and parasitic weeds. nih.gov Identifying inhibitors of strigolactone perception is of great interest for agricultural applications.

In a pivotal study, researchers employed in silico virtual screening to identify chemical regulators of the strigolactone receptor D14. nih.govresearchgate.net This process began with the development of a pharmacophore model based on the crystal structure of the D14 protein in complex with a hydrolysis product of a synthetic strigolactone analog. nih.gov This model defined the key chemical features and their spatial arrangement required for a molecule to bind to the receptor's active site.

The screening of a chemical library against this pharmacophore model led to the identification of a candidate compound, which was predicted to be readily hydrolyzed to 2-methoxy-1-naphthaldehyde (2-MN). nih.gov Subsequent biological assays confirmed that 2-MN effectively inhibits the interaction between the D14 receptor and its downstream signaling partners, thereby blocking the strigolactone signaling pathway. nih.govresearchgate.net

To further investigate the structure-activity relationship (SAR) and the importance of different functional groups on the naphthaldehyde scaffold, a series of derivatives were synthesized and tested. Among these was 6-bromo-2-methoxy-1-naphthaldehyde, a structural isomer of the target compound of this article. nih.gov The study of these derivatives helped to elucidate the essential roles of the aldehyde and methoxy groups in the inhibitory activity. nih.gov While in this particular study, the bromo-substituted derivative did not show improved activity over 2-MN, it underscores the methodological approach of using halogenated naphthaldehydes to probe the electronic and steric requirements of the binding pocket. nih.gov

This research provides a compelling case for the application of computational virtual screening to naphthaldehyde derivatives, including this compound, for the discovery of novel inhibitors against various biological targets. The bromine atom in this compound can introduce specific interactions, such as halogen bonding, and alter the electronic properties of the aromatic system, which could be exploited in rational drug design. The established workflow of pharmacophore modeling, virtual screening, and subsequent SAR studies on analogous compounds paves the way for future research to explore the potential of this compound as a scaffold for developing new therapeutic agents or chemical probes.

Structure Activity Relationship Sar Studies

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the naphthalene (B1677914) ring is a critical determinant of the compound's biological activity. Halogen atoms, such as bromine, can influence a molecule's properties through a combination of steric and electronic effects. The introduction of a bromine atom can enhance biological activity by increasing the compound's lipophilicity, which may improve its ability to cross cell membranes.

In the case of 3-Bromo-7-methoxy-1-naphthaldehyde, the bromine at the 3-position influences the electron distribution of the naphthalene ring system. This can affect the molecule's binding affinity to target proteins or enzymes. Studies on similar halogenated naphthalenes have shown that the position of the halogen can dramatically alter the compound's biological profile. For instance, brominated naphthaldehyde derivatives have demonstrated enhanced antimicrobial activity compared to their non-halogenated or chlorinated counterparts, suggesting a significant role for the bromine atom in this context.

The specific location at position 3 places the bromine atom in a position where it can influence the reactivity of the adjacent aldehyde group at position 1. This proximity can lead to intramolecular interactions that modulate the compound's conformational preferences and, consequently, its biological activity.

Critical Role of the Methoxy (B1213986) Group in Functional Properties

The methoxy group (-OCH3) at the 7-position is a key functional feature of this compound, exerting a significant influence on its electronic properties and potential biological interactions. Methoxy groups are known to be electron-donating through resonance, which can activate the aromatic ring system. This electronic effect can enhance the reactivity of the naphthalene core in certain chemical reactions and can be crucial for interactions with biological macromolecules.

In related naphthaldehyde compounds, the methoxy group has been shown to enhance the molecule's ability to participate in enzymatic reactions. For instance, in the context of strigolactone-signaling inhibition, the 2-methoxy group in 2-methoxy-1-naphthaldehyde (B1195280) was found to be essential for its inhibitory activity. nih.gov While the position differs, this highlights the general importance of the methoxy substituent. The methoxy group can also participate in hydrogen bonding, which can be a critical factor in the binding of the molecule to a biological target. The position of the methoxy group can also affect steric interactions within a binding pocket.

Significance of the Aldehyde Functionality in Molecular Interactions

The aldehyde group (-CHO) at the 1-position of the naphthalene ring is a highly reactive functional group that plays a pivotal role in the molecular interactions of this compound. Aldehydes are known to be reactive towards nucleophiles, making them key players in various chemical reactions, including condensation reactions and the formation of Schiff bases. ontosight.aiscirp.org This reactivity is fundamental to its potential applications as a synthetic intermediate.

The aldehyde group's ability to act as a hydrogen bond acceptor is also a critical aspect of its interaction with biological molecules. rsc.org In docking simulations of related compounds, the aldehyde group has been shown to interact with specific amino acid residues in the binding pockets of proteins. nih.gov For example, the polarity of the aldehyde group in 2-methoxy-1-naphthaldehyde is thought to influence its interaction with the indole (B1671886) ring of a tryptophan residue in the D14 protein. nih.gov The aldehyde functionality is also a common feature in molecules designed as fluorescent probes for biochemical studies. solubilityofthings.com

Comprehensive Analysis of Systematic Structural Modifications

To fully understand the structure-activity relationship of this compound, a systematic approach to modifying its structure is necessary. This involves altering each of the key functional groups and observing the resulting changes in activity.

Modification Rationale Predicted Impact on Activity
Bromine Position To probe the effect of steric and electronic changes at different points on the naphthalene ring.Shifting the bromine to other positions (e.g., 4, 5, 6) would likely alter binding affinity and membrane permeability.
Methoxy Group Position To evaluate the importance of the electron-donating effect at different locations.Moving the methoxy group could change the electronic activation of the ring and alter hydrogen bonding capabilities.
Aldehyde Group Position To assess the impact of the reactive group's location relative to the other substituents.Relocating the aldehyde would significantly change the molecule's reactivity and its orientation in a binding site.
Replacement of Bromine To understand the role of the specific halogen.Substituting bromine with other halogens (F, Cl, I) would modulate lipophilicity and electronic effects.
Replacement of Methoxy Group To investigate the influence of the electron-donating group.Replacing the methoxy group with a hydroxyl or a larger alkoxy group would alter polarity and steric bulk.
Reduction/Oxidation of Aldehyde To confirm the necessity of the aldehyde functionality.Converting the aldehyde to an alcohol or a carboxylic acid would likely diminish or abolish certain biological activities.

This systematic approach allows for the development of a detailed pharmacophore model, which can guide the design of more potent and selective analogues.

Comparative Studies with Naphthalene Analogues and Isomers

Comparing this compound with its analogues and isomers provides valuable insights into the structural requirements for its activity.

Compound Structural Difference from this compound Observed or Predicted Properties
1-Naphthaldehyde (B104281) Lacks bromine and methoxy groups.Serves as a basic scaffold; used in synthesis and as a fluorescent probe. solubilityofthings.com
2-Methoxy-1-naphthaldehyde Methoxy group at position 2, no bromine.Shows inhibitory activity in strigolactone signaling. nih.gov
4-Methoxy-1-naphthaldehyde Methoxy group at position 4, no bromine.Acts as a substrate for alcohol dehydrogenase and is used in the synthesis of photoinitiators.
2-Hydroxy-1-naphthaldehyde Hydroxyl group at position 2, no bromine or methoxy group.Exhibits potential anticancer, antibacterial, and antifungal properties. ontosight.ai
3-Bromo-4-methoxy-1-naphthaldehyde Methoxy group at position 4 instead of 7.The different positioning of the methoxy group influences reactivity and interactions. smolecule.com
6-Bromo-2-naphthaldehyde Bromine at position 6, aldehyde at position 2, no methoxy group.The bromine atom can participate in substitution reactions.

These comparisons underscore the importance of the specific substitution pattern of this compound. The presence and position of the bromine and methoxy groups, in concert with the aldehyde functionality, create a unique chemical entity with a distinct set of properties and potential biological activities. Further research into this specific compound is warranted to fully elucidate its therapeutic or industrial potential.

Future Research Directions

Application of Emerging Spectroscopic Techniques for Enhanced Characterization

A comprehensive understanding of the structural and electronic properties of 3-Bromo-7-methoxy-1-naphthaldehyde is crucial for its application. While standard spectroscopic techniques like NMR and IR are valuable, emerging methods could provide deeper insights. mdpi.comacs.org Advanced NMR techniques, such as solid-state NMR and two-dimensional correlation spectroscopy, can elucidate subtle structural details and intermolecular interactions in different phases. acs.org Furthermore, the application of techniques like terahertz spectroscopy could probe low-frequency vibrational modes, providing unique information about the molecule's conformational dynamics. Time-resolved spectroscopic methods could be employed to study the excited-state dynamics of its derivatives, which is particularly relevant for its potential use in fluorescent probes and optical materials. nih.gov

Refinement of Computational Models for Predictive Capabilities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules. researchgate.netresearchgate.net Future research should focus on developing and refining computational models specifically for this compound and its derivatives. By employing high-level density functional theory (DFT) and ab initio methods, it will be possible to accurately predict spectroscopic signatures, reaction mechanisms, and electronic properties. researchgate.netresearchgate.net These refined models can accelerate the discovery of new applications by enabling virtual screening of potential derivatives for desired characteristics, such as binding affinity to biological targets or specific photophysical properties. This predictive power can guide synthetic efforts, prioritizing the most promising candidates for experimental investigation.

Design and Synthesis of Highly Selective and Potent Biological Probes

The inherent fluorescence potential of the naphthaldehyde scaffold makes this compound an attractive starting point for the development of novel biological probes. evitachem.comhbni.ac.in Future work should focus on the rational design and synthesis of derivatives that can act as highly selective and potent probes for specific biological targets. By strategically modifying the core structure, it is possible to tune the probe's fluorescence properties, such as emission wavelength and quantum yield, and to introduce functionalities that enable specific binding to proteins or nucleic acids. researchgate.net For instance, the aldehyde group can be used for conjugation to biomolecules or as a reactive site for sensing specific analytes. researchgate.net Research into the structure-activity relationships of such probes will be essential for creating tools for advanced biological imaging and diagnostics. nih.gov

Development of Next-Generation Functional Materials with Tunable Properties

The unique electronic and optical properties of this compound suggest its potential use in the development of advanced functional materials. evitachem.com Research should be directed towards synthesizing polymers and organic frameworks incorporating this molecule as a building block. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of materials with tailored electronic and photophysical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. hbni.ac.inmun.ca The ability to tune the properties of these materials by modifying the substituents on the naphthalene (B1677914) ring opens up a vast design space for creating next-generation functional materials.

In-Depth Mechanistic Investigations of Complex Chemical and Biological Interactions

A fundamental understanding of how this compound interacts with other molecules is critical for realizing its full potential. Future research should involve in-depth mechanistic studies of its chemical reactions and biological interactions. researchgate.net This includes investigating the kinetics and thermodynamics of its reactions, as well as identifying the specific binding sites and modes of interaction with biological macromolecules. d-nb.info Techniques such as stopped-flow spectroscopy, isothermal titration calorimetry, and X-ray crystallography can provide valuable insights into these processes. Elucidating these mechanisms will not only advance our fundamental knowledge but also enable the rational design of more effective catalysts, drugs, and materials based on this versatile compound.

Q & A

Q. How can researchers design ecotoxicity studies for this compound given limited existing data?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay). Use HPLC to quantify compound degradation in environmental matrices (water, soil). For bioaccumulation potential, calculate logP (estimated ≈2.8) and compare with structurally similar naphthalenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.